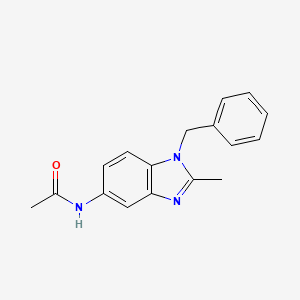
N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
N-Benzylation: The benzodiazole core is then subjected to N-benzylation using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the N-benzylated benzodiazole using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzodiazole derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzodiazole derivatives with oxidized functional groups.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide can be compared with other benzodiazole derivatives, such as:
N-(1-Benzyl-1,3-benzodiazol-5-yl)acetamide: Lacks the methyl group at the 2-position.
N-(2-Methyl-1,3-benzodiazol-5-yl)acetamide: Lacks the benzyl group.
N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)propionamide: Has a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-16-10-15(19-13(2)21)8-9-17(16)20(12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMAPSSHLMVZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5671158.png)
![4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE](/img/structure/B5671160.png)
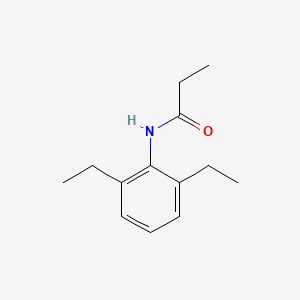
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5671181.png)
![N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B5671195.png)

![1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone](/img/structure/B5671197.png)
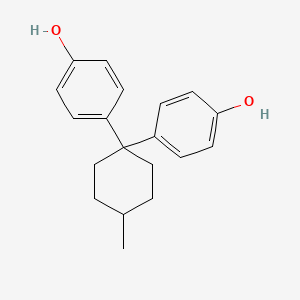
![1-[3-cyclopentyl-5-(1H-indazol-3-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5671224.png)
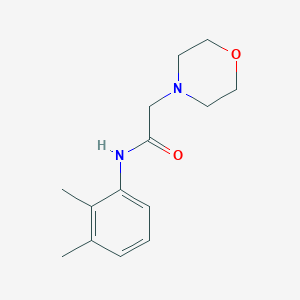
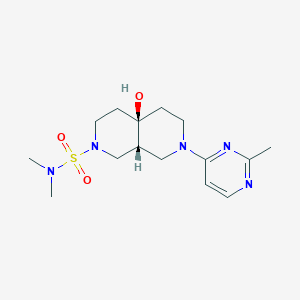
![Methyl 1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]cyclohexane-1-carboxylate](/img/structure/B5671249.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)
